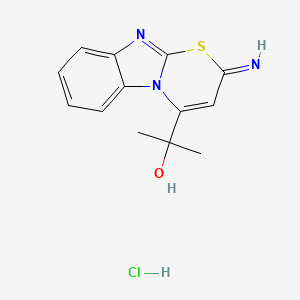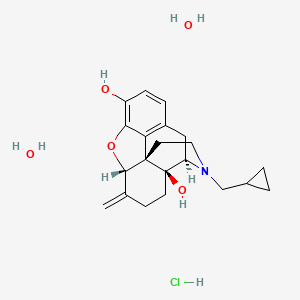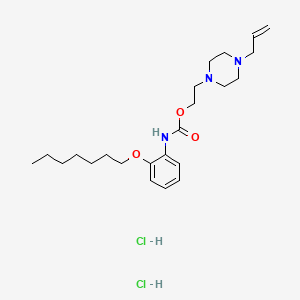
Tetrasodium 3-((4-((((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)-3-sulphonatophenyl)amino)carbonyl)amino)-2-sulphonatophenyl)azo)-4-hydroxy-7-(phenylamino)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Aminolevulinic acid can be synthesized through several methods, including the condensation of glycine with succinyl-CoA. This reaction is catalyzed by the enzyme aminolevulinic acid synthase. Industrial production often involves fermentation processes using genetically modified microorganisms that overproduce aminolevulinic acid.
Industrial Production Methods
In industrial settings, aminolevulinic acid is typically produced via microbial fermentation. Genetically engineered strains of bacteria or yeast are used to enhance the yield of aminolevulinic acid. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and purification, to obtain the final product.
化学反応の分析
Types of Reactions
Aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Under certain conditions, aminolevulinic acid can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts, such as palladium or platinum, can facilitate substitution reactions.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
Various Derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
Aminolevulinic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and heme biosynthesis.
Medicine: Utilized in photodynamic therapy for treating actinic keratosis and certain types of cancer. It is also used as a diagnostic agent for visualizing gliomas during surgery.
Industry: Employed in the production of herbicides and as a growth regulator in agriculture.
作用機序
Aminolevulinic acid exerts its effects primarily through its conversion to protoporphyrin IX. This conversion occurs via the heme biosynthesis pathway. Protoporphyrin IX accumulates in cells and, upon exposure to light, generates reactive oxygen species that can induce cell death. This mechanism is particularly useful in photodynamic therapy for targeting and destroying cancerous cells .
類似化合物との比較
Similar Compounds
Porphobilinogen: Another intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: The immediate product of aminolevulinic acid oxidation.
Uroporphyrinogen: A precursor in the biosynthesis of heme and chlorophyll.
Uniqueness
Aminolevulinic acid is unique due to its dual role as both a biosynthetic precursor and a therapeutic agent. Its ability to selectively accumulate in certain tissues and generate reactive oxygen species upon light exposure makes it particularly valuable in medical applications, distinguishing it from other similar compounds.
特性
CAS番号 |
6771-82-0 |
|---|---|
分子式 |
C108H68N29Na4O48S13-9 |
分子量 |
3048.7 g/mol |
IUPAC名 |
tetrasodium;3,4,7,8-tetrakis[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-5-anilino-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C108H81N29O48S13.4Na/c109-65-18-6-47-30-60(186(147,148)149)42-77(138)90(47)96(65)131-123-70-23-11-53(35-82(70)191(162,163)164)115-105(143)114-52-10-22-69(81(34-52)190(159,160)161)122-130-95-64-46-89(198(183,184)185)100(135-127-74-27-15-57(39-86(74)195(174,175)176)119-106(144)116-54-12-24-71(83(36-54)192(165,166)167)124-132-97-66(110)19-7-48-31-61(187(150,151)152)43-78(139)91(48)97)101(136-128-75-28-16-58(40-87(75)196(177,178)179)120-107(145)117-55-13-25-72(84(37-55)193(168,169)170)125-133-98-67(111)20-8-49-32-62(188(153,154)155)44-79(140)92(49)98)94(64)102(113-51-4-2-1-3-5-51)104(142)103(95)137-129-76-29-17-59(41-88(76)197(180,181)182)121-108(146)118-56-14-26-73(85(38-56)194(171,172)173)126-134-99-68(112)21-9-50-33-63(189(156,157)158)45-80(141)93(50)99;;;;/h1-46,113,138-142H,109-112H2,(H2,114,115,143)(H2,116,119,144)(H2,117,120,145)(H2,118,121,146)(H,147,148,149)(H,150,151,152)(H,153,154,155)(H,156,157,158)(H,159,160,161)(H,162,163,164)(H,165,166,167)(H,168,169,170)(H,171,172,173)(H,174,175,176)(H,177,178,179)(H,180,181,182)(H,183,184,185);;;;/q;4*+1/p-13 |
InChIキー |
IAPUUIHRIUMOQZ-UHFFFAOYSA-A |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C3=CC(=C(C(=C32)N=NC4=C(C=C(C=C4)NC(=O)NC5=CC(=C(C=C5)N=NC6=C(C=CC7=CC(=CC(=C76)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC8=C(C=C(C=C8)NC(=O)NC9=CC(=C(C=C9)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC1=C(C=C(C=C1)NC(=O)NC1=CC(=C(C=C1)N=NC1=C(C=CC2=CC(=CC(=C21)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




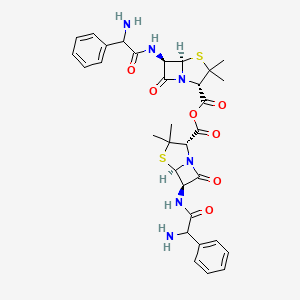

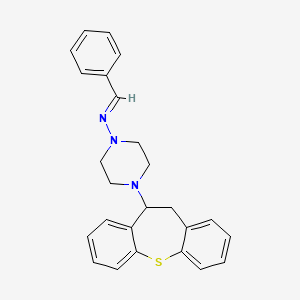
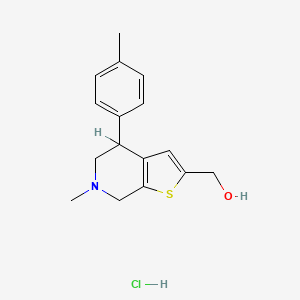
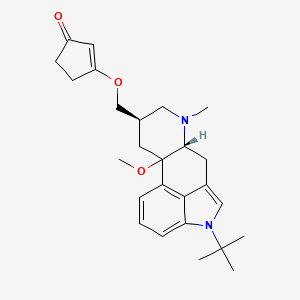

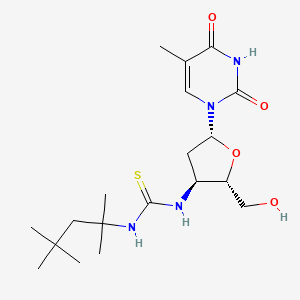
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
